molecular formula C6H4O4S B153587 Thiophene-3,4-dicarboxylic acid CAS No. 4282-29-5

Thiophene-3,4-dicarboxylic acid

Cat. No.: B153587
CAS No.: 4282-29-5
M. Wt: 172.16 g/mol
InChI Key: ZWWLLYJRPKYTDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene-3,4-dicarboxylic acid is an organic compound with the molecular formula C6H4O4S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is notable for its applications in organic electronics and materials science due to its unique electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene-3,4-dicarboxylic acid can be synthesized through various methods. One common approach involves the oxidation of thiophene derivatives. For instance, thiophene can be reacted with carbon monoxide and a suitable catalyst to introduce carboxyl groups at the 3 and 4 positions .

Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of thiophene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled temperatures and pressures to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Thiophene-3,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiophene-3,4-dimethanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Scientific Research Applications

Thiophene-3,4-dicarboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Thiophene-3,4-dicarboxylic acid can be compared with other thiophene derivatives such as:

  • Thiophene-2,5-dicarboxylic acid
  • Thiophene-2-carboxylic acid
  • Thiophene-3-carboxylic acid

Uniqueness: this compound is unique due to the positioning of its carboxyl groups, which significantly influences its electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials for electronic applications .

Properties

IUPAC Name

thiophene-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O4S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWLLYJRPKYTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292335
Record name Thiophene-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4282-29-5
Record name 3,4-Thiophenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4282-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Thiophenedicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004282295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Thiophenedicarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81793
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiophene-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thiophene-3,4-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-Thiophenedicarboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7P9TPY3Y5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 25.5 g. portion of 3,4-thiophenedicarboxylic acid {prepared by the method of Kornfeld and Jones [J. Org. Chem., 19, 1671 (1954)]} is suspended in 50 ml. of chloroacetyl chloride and is heated at reflux for 5.5 hours. Excess chloroacetyl chloride is distilled under reduced pressure. The residue is poured into 100 ml. of water and the resulting crystals are collected to yield 16.1 g. of 3,4-thiophenedicarboxylic anhydride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiophene-3,4-dicarboxylic acid
Reactant of Route 2
Thiophene-3,4-dicarboxylic acid
Reactant of Route 3
Reactant of Route 3
Thiophene-3,4-dicarboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Thiophene-3,4-dicarboxylic acid
Reactant of Route 5
Reactant of Route 5
Thiophene-3,4-dicarboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Thiophene-3,4-dicarboxylic acid
Customer
Q & A

Q1: What makes Thiophene-3,4-dicarboxylic acid a desirable building block in material design?

A1: this compound is a versatile building block due to its ability to act as a bridging ligand in coordination polymers and its potential for functionalization. Its incorporation can introduce desirable properties like thermal stability and interesting electrochemical behavior. For example, a study demonstrated its use in synthesizing a two-dimensional manganese(II) coordination polymer, highlighting its bridging capabilities. []

Q2: How does the structure of this compound influence its coordination behavior?

A2: The molecule possesses two carboxylate groups, which can coordinate to metal centers in various modes, including bridging and chelating. This versatility allows for the construction of diverse architectures in coordination polymers, as demonstrated by the formation of a two-dimensional layered structure with manganese(II) ions. []

Q3: What are the advantages of using this compound derivatives in optoelectronic applications?

A3: Derivatives of this compound, especially those incorporating azomethine linkages, have shown promise as hole-transporting materials in perovskite solar cells. Their ability to transport positive charges efficiently, combined with their optical properties and tunable energy levels, makes them attractive for such applications. [, ]

Q4: How does modifying the core structure of this compound-based azomethines affect their properties?

A4: Studies have shown that altering the central core of these azomethines significantly impacts their thermal, optical, and electrochemical properties. For instance, incorporating a triphenylamine unit into the core structure led to improved power conversion efficiency in perovskite solar cells. [, ]

Q5: What is the significance of the amino group in 2,5-Diamino-thiophene-3,4-dicarboxylic acid diethyl ester?

A5: The amino groups in this compound are crucial for forming imine (azomethine) linkages with aldehydes. This reaction pathway allows for the synthesis of diverse unsymmetrical thiophene imines, which can be further explored for their potential in organic electronics and as hole-transporting materials. [, ]

Q6: How does the choice of aldehyde in synthesizing thiophene imines impact their performance in photovoltaic devices?

A6: Research indicates that the aldehyde significantly influences the final properties and performance of the resulting thiophene imines. For example, incorporating a morpholine derivative as a substituent on the aldehyde led to the highest observed photoelectric conversion efficiency in solar cell devices. []

Q7: What role does computational chemistry play in understanding these thiophene-based materials?

A7: Density Functional Theory (DFT) calculations have proven invaluable in understanding the electronic and optical properties of these materials. By simulating their behavior, researchers can predict energy levels, band gaps, and other crucial parameters, guiding the design of more efficient materials for optoelectronics. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.